Adrenoglomerulotropin

Übersicht

Beschreibung

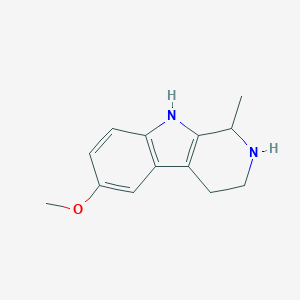

Adrenoglomerulotropin ist ein Lipidfaktor, der aus Zirbeldrüsenextrakten gewonnen wird. Es stimuliert selektiv die Sekretion von Aldosteron, einem Hormon, das von der Nebennierenrinde produziert wird und eine entscheidende Rolle bei der Regulierung des Blutdrucks und des Elektrolythaushalts spielt . Die Verbindung hat die Summenformel C₁₃H₁₆N₂O und ein Molekulargewicht von 216,28 .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Adrenoglomerulotropin umfasst die Extraktion von Lipidfaktoren aus Zirbeldrüsengewebe. Der Prozess beinhaltet typischerweise Lösungsmittelextraktion, Reinigung und Charakterisierung unter Verwendung von Techniken wie Chromatographie und Massenspektrometrie .

Industrielle Produktionsverfahren: Forschung und Entwicklung in diesem Bereich konzentrieren sich auf die Optimierung von Extraktionsmethoden, um den Ertrag und die Reinheit zu erhöhen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adrenoglomerulotropin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um seine Stabilität und Reaktivität unter verschiedenen Bedingungen zu verstehen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriumhydroxid oder Kaliumcyanid beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung von Lipid-Extraktions- und Reinigungsverfahren verwendet.

Biologie: Untersucht für seine Rolle bei der Regulierung der Aldosteronsynthese und seine möglichen Auswirkungen auf den Elektrolythaushalt.

Medizin: Erfolgt die Erforschung seines therapeutischen Potenzials bei der Behandlung von Erkrankungen im Zusammenhang mit Aldosteronungleichgewicht, wie z. B. Bluthochdruck und Herzversagen.

Industrie: Mögliche Anwendungen bei der Entwicklung von Arzneimitteln, die auf die Nebennierenrinde abzielen

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die Sekretion von Aldosteron aus der Nebennierenrinde stimuliert. Die molekularen Ziele sind Rezeptoren in den Zellen der Zona glomerulosa der Nebenniere. Die beteiligten Pfade sind Teil des Renin-Angiotensin-Aldosteron-Systems, das den Blutdruck und den Elektrolythaushalt reguliert .

Ähnliche Verbindungen:

Aldosteron: Ein Mineralocorticoid-Hormon, das die Natrium- und Kaliumspiegel reguliert.

Corticosteron: Ein weiteres Nebennierenrindenhormon, das an der Stressantwort und der Immunregulation beteiligt ist.

Deoxycorticosteron: Ein Vorläufer von Aldosteron mit ähnlichen regulatorischen Funktionen

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Herkunft aus Zirbeldrüsenextrakten und seiner selektiven Stimulation der Aldosteronsynthese einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen ist es nicht direkt an der Stressantwort beteiligt, sondern konzentriert sich auf den Elektrolythaushalt und die Blutdruckregulation .

Wissenschaftliche Forschungsanwendungen

Adrenoglomerulotropin has several scientific research applications:

Chemistry: Used as a model compound to study lipid extraction and purification techniques.

Biology: Investigated for its role in regulating aldosterone secretion and its potential effects on electrolyte balance.

Medicine: Explored for its therapeutic potential in treating conditions related to aldosterone imbalance, such as hypertension and heart failure.

Industry: Potential applications in the development of pharmaceuticals targeting the adrenal cortex

Wirkmechanismus

Adrenoglomerulotropin exerts its effects by selectively stimulating the secretion of aldosterone from the adrenal cortex. The molecular targets include receptors in the zona glomerulosa cells of the adrenal gland. The pathways involved are part of the renin-angiotensin-aldosterone system, which regulates blood pressure and electrolyte balance .

Vergleich Mit ähnlichen Verbindungen

Aldosterone: A mineralocorticoid hormone that regulates sodium and potassium levels.

Corticosterone: Another adrenal cortex hormone involved in stress response and immune regulation.

Deoxycorticosterone: A precursor to aldosterone with similar regulatory functions

Uniqueness: Adrenoglomerulotropin is unique due to its specific origin from pineal extracts and its selective stimulation of aldosterone secretion. Unlike other similar compounds, it does not directly participate in the stress response but focuses on electrolyte balance and blood pressure regulation .

Biologische Aktivität

Adrenoglomerulotropin, also known as ACTH (adrenocorticotropic hormone), plays a critical role in the regulation of adrenal gland functions, particularly in the synthesis and secretion of steroid hormones. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is primarily produced by the anterior pituitary gland and stimulates the adrenal cortex to produce glucocorticoids, mineralocorticoids, and androgens. Its main functions include:

- Regulation of Aldosterone Production : It influences the secretion of aldosterone from the zona glomerulosa.

- Impact on Cortisol Levels : It promotes cortisol production from the zona fasciculata.

- Role in Stress Response : It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, responding to stress stimuli.

The biological activity of this compound is mediated through its interaction with specific receptors on adrenal cortical cells. The mechanism involves:

- Binding to MC2R : this compound binds to the melanocortin 2 receptor (MC2R) located on zona fasciculata and zona glomerulosa cells.

- Activation of cAMP Pathway : This binding activates adenylate cyclase, increasing cyclic AMP (cAMP) levels.

- Stimulation of Steroidogenesis : Elevated cAMP enhances the expression of steroidogenic acute regulatory protein (StAR) and other enzymes involved in steroid hormone synthesis.

Research Findings

Recent studies have provided insights into the diverse biological activities associated with this compound:

Table 1: Summary of Key Studies on this compound

| Study | Year | Population | Findings |

|---|---|---|---|

| Menard et al. | 2014 | Healthy males (N=99) | Demonstrated that this compound significantly decreased aldosterone levels while increasing renin activity. |

| Calhoun et al. | 2011 | Patients with essential hypertension (N=524) | Showed that this compound modulation can effectively lower blood pressure and alter aldosterone levels. |

| PMC6236434 | 2018 | In vitro studies | Confirmed that this compound enhances aldosterone production through MC2R activation in adrenal cells. |

Case Studies

- Primary Aldosteronism :

- Adrenal Vein Sampling (AVS) :

- In Vitro Models :

Eigenschaften

IUPAC Name |

6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUORFDQRFHYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871835 | |

| Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-56-6 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenoglomerulotropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADRENOGLOMERULOTROPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18P8J9O2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.